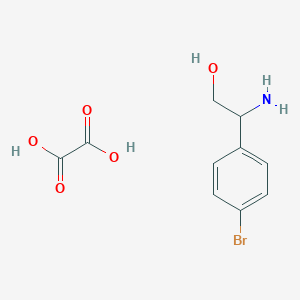

2-Amino-2-(4-bromophenyl)ethanol oxalate

Description

Properties

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.C2H2O4/c9-7-3-1-6(2-4-7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIUPCXLQVGOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Amino-2-(4-bromophenyl)ethanol (B2437929)

The construction of the 2-Amino-2-(4-bromophenyl)ethanol molecule relies on key chemical transformations that introduce the amino and hydroxyl functionalities in a vicinal arrangement on the carbon backbone attached to the 4-bromophenyl group.

The synthesis of β-amino alcohols, such as 2-Amino-2-(4-bromophenyl)ethanol, can be achieved through various amination strategies. One prevalent method is reductive amination. acsgcipr.orglibretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com For the synthesis of the target molecule, this could involve the reductive amination of an α-hydroxy ketone or a related precursor. The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com

Another significant route to β-amino alcohols is the aminolysis of epoxides. organic-chemistry.org This reaction involves the ring-opening of an epoxide with an amine. The regioselectivity of this reaction is a key consideration, with the nucleophilic attack of the amine typically occurring at the less sterically hindered carbon of the epoxide ring. organic-chemistry.org Catalysts can be employed to enhance the efficiency and selectivity of this transformation. organic-chemistry.org

The following table summarizes common amination strategies for the formation of β-amino alcohol systems:

Table 1: Amination Strategies for β-Amino Alcohol Synthesis| Strategy | Description | Key Reagents/Conditions |

|---|---|---|

| Reductive Amination | Reaction of a carbonyl compound with an amine to form an imine, followed by reduction. acsgcipr.orglibretexts.org | Aldehyde/Ketone, Amine, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3). masterorganicchemistry.com |

| Aminolysis of Epoxides | Ring-opening of an epoxide with an amine nucleophile. organic-chemistry.org | Epoxide, Amine, Catalyst (optional). organic-chemistry.org |

The biological and chemical properties of chiral molecules are often dependent on their specific stereochemistry. Therefore, the stereoselective synthesis of enantiopure 2-Amino-2-(4-bromophenyl)ethanol is of significant interest. Several strategies can be employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. diva-portal.orgdiva-portal.org

One approach involves the asymmetric reduction of a prochiral ketone precursor, such as 4-bromo-α-aminoacetophenone. This can be accomplished using chiral reducing agents or catalysts that favor the formation of one enantiomer over the other. Biocatalysis, utilizing enzymes such as reductases from microorganisms, has emerged as a powerful tool for the enantioselective reduction of ketones. researchgate.net For instance, microorganisms like Geotrichum candidum and Rhodotorula rubra have been used for the highly enantioselective bioreduction of 4-bromoacetophenone to the corresponding (R)- and (S)-alcohols, respectively. researchgate.net

Another strategy is the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. diva-portal.org Furthermore, asymmetric catalytic methods, such as those involving chiral ligands complexed to transition metals, can be employed to achieve high enantioselectivity in the formation of the amino alcohol. nih.gov

The following table provides an overview of stereoselective synthesis approaches:

Table 2: Stereoselective Synthesis Approaches for Enantiopure Amino Alcohols| Approach | Description | Example |

|---|---|---|

| Biocatalytic Reduction | Use of enzymes from microorganisms to asymmetrically reduce a prochiral ketone. researchgate.net | Reduction of 4-bromoacetophenone using Geotrichum candidum to yield (R)-4-bromophenylethanol. researchgate.net |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselectivity. diva-portal.org | Use of a chiral imine as a dipolarophile in a cycloaddition reaction. diva-portal.org |

The synthesis of 2-Amino-2-(4-bromophenyl)ethanol can be initiated from several commercially available starting materials. The choice of precursor often dictates the synthetic route and the types of reactions employed.

4-Bromobenzaldehyde: This aldehyde can serve as a precursor through various synthetic pathways. One common approach is a cyanohydrin formation followed by reduction of the nitrile and the aldehyde carbonyl group. Alternatively, it can be used in reactions to form an α-haloketone, which can then be subjected to amination and reduction.

4-Bromoacetophenone: This ketone is a versatile starting material. It can be α-halogenated to form 2-bromo-1-(4-bromophenyl)ethanone, which can then be reacted with an amine source, followed by reduction of the ketone to the alcohol. researchgate.net Alternatively, direct asymmetric bioreduction of 4-bromoacetophenone can yield a chiral alcohol, which can then be further functionalized. researchgate.net The Pfitzinger reaction, reacting isatin (B1672199) with 4-bromoacetophenone, can be used to synthesize 2-(4-bromophenyl)quinoline-4-carboxylic acid, demonstrating its utility in more complex syntheses. nih.gov

p-Bromoaniline: This amine can be utilized in multi-step synthetic sequences. For instance, it can be diazotized and coupled with a suitable substrate to introduce the necessary carbon framework. A more direct approach could involve its use in a condensation reaction with an appropriate carbonyl compound to form an imine, which is then elaborated to the final product. researchgate.net The synthesis of p-bromoaniline itself often starts from aniline, which is first protected as acetanilide, then brominated, and finally deprotected. researchgate.net

The following table outlines the utilization of these precursors:

Table 3: Precursor Utilization in the Synthesis of 2-Amino-2-(4-bromophenyl)ethanol| Precursor | Key Transformations | Intermediate(s) |

|---|---|---|

| 4-Bromobenzaldehyde | Cyanohydrin formation, reduction. | 2-hydroxy-2-(4-bromophenyl)acetonitrile |

| 4-Bromoacetophenone | α-Halogenation, amination, reduction. researchgate.net | 2-bromo-1-(4-bromophenyl)ethanone, 2-amino-1-(4-bromophenyl)ethanone (B181051) |

Formation of 2-Amino-2-(4-bromophenyl)ethanol Oxalate (B1200264) Salt

The conversion of the free base, 2-Amino-2-(4-bromophenyl)ethanol, to its oxalate salt is a common strategy for purification and to obtain a stable, crystalline solid.

The formation of the oxalate salt involves an acid-base reaction between the basic amino group of 2-Amino-2-(4-bromophenyl)ethanol and the acidic oxalic acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from oxalic acid, forming an ammonium (B1175870) cation and an oxalate or hydrogen oxalate anion. google.com

The use of oxalic acid is particularly advantageous as it often leads to the formation of well-crystallizing oxalate salts of amino alcohols, which are easy to isolate and handle. google.com This property is beneficial for the purification of the final product, as the crystalline salt can be easily separated from impurities that remain in the solution. The stoichiometry of the salt can vary, with the possibility of forming either a mono- or di-oxalate salt depending on the reaction conditions and the pKa values of the amino alcohol and oxalic acid.

The isolation of a pure, crystalline oxalate salt requires careful optimization of various crystallization parameters. These parameters influence the nucleation and growth of the crystals, ultimately affecting the yield and purity of the final product. nih.gov

Key parameters to consider include:

Solvent System: The choice of solvent is critical. A suitable solvent system will dissolve the salt at an elevated temperature but allow for its precipitation upon cooling. Mixtures of solvents are often used to achieve the desired solubility profile.

Concentration: The concentration of the salt in the solution will affect the supersaturation, which is the driving force for crystallization. A higher supersaturation generally leads to faster nucleation but may result in smaller or less pure crystals.

Temperature: The temperature profile during crystallization, including the rate of cooling, can significantly impact crystal size and morphology. Slow cooling often promotes the growth of larger, more well-defined crystals.

pH: The pH of the solution can influence the protonation state of both the amino alcohol and oxalic acid, which can affect the solubility and crystal habit of the salt.

Additives: The presence of small amounts of additives can sometimes promote or inhibit crystallization, or influence the crystal form. sibran.ru

Systematic variation of these parameters is often necessary to identify the optimal conditions for obtaining high-quality crystals of 2-Amino-2-(4-bromophenyl)ethanol oxalate. nih.gov

Derivatization and Further Chemical Transformations of the Aminoethanol Moiety

The 2-amino-2-(4-bromophenyl)ethanol scaffold serves as a versatile building block in synthetic organic chemistry. Its three primary functional regions—the primary amino group, the secondary hydroxyl group, and the reactive 4-bromophenyl moiety—allow for a wide array of chemical modifications. These transformations enable the synthesis of a diverse library of derivatives with potential applications in various fields of chemical research.

The primary amino group is a key site for derivatization, readily undergoing reactions to form amides, carboxamides, and serving as a nitrogen source in the construction of various heterocyclic systems.

The formation of an amide bond is one of the most fundamental transformations of the amino group in 2-amino-2-(4-bromophenyl)ethanol. This reaction is typically achieved by treating the aminoethanol with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides. libretexts.org The direct condensation of a carboxylic acid with the amine can be facilitated by coupling agents or by activation of the carboxylic acid in situ. nih.gov For example, reacting 2-amino-2-(4-bromophenyl)ethanol with an acid chloride in the presence of a base to neutralize the HCl byproduct yields the corresponding N-acylated derivative. libretexts.org This method is highly efficient for creating a wide range of amide and carboxamide structures. sphinxsai.comnih.gov

These reactions are generally high-yielding and can be performed under mild conditions. The resulting amides are often stable, crystalline solids, and this derivatization is a common strategy for building more complex molecular architectures. sphinxsai.com

Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Product | Reaction Type |

| Acetyl Chloride | N-[2-(4-bromophenyl)-2-hydroxyethyl]acetamide | Acylation |

| Benzoyl Chloride | N-[2-(4-bromophenyl)-2-hydroxyethyl]benzamide | Acylation |

| Thiophene-3-carbonyl chloride | N-[2-(4-bromophenyl)-2-hydroxyethyl]thiophene-3-carboxamide | Acylation |

| Phenylacetic acid + Coupling Agent | N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-phenylacetamide | Amide Coupling |

The amino and hydroxyl groups of the 2-amino-2-(4-bromophenyl)ethanol scaffold are suitably positioned to participate in cyclization reactions, forming various five-membered heterocyclic rings.

Oxazole (B20620) Derivatives: Oxazoles can be synthesized from aminoethanol precursors through several established methods. researchgate.net One common approach is the Bredereck synthesis, which involves the reaction of an α-haloketone with an amide. ijpsonline.com In the context of the title compound, the amino group could first be acylated, followed by cyclization. Another powerful method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a C2N1 synthon that reacts with an aldehyde. nih.gov A derivative of 2-amino-2-(4-bromophenyl)ethanol could be transformed into a suitable aldehyde to undergo this reaction.

Pyrazole Derivatives: Pyrazoles are typically synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govnih.gov To incorporate the 2-amino-2-(4-bromophenyl)ethanol moiety, the primary amino group can be converted into a hydrazine. This hydrazine derivative can then be reacted with various β-dicarbonyl compounds or their equivalents to yield substituted pyrazoles. dergipark.org.trchim.it The reaction conditions often involve refluxing in a suitable solvent like ethanol (B145695). nih.govdergipark.org.tr

Imidazolidinone Derivatives: The synthesis of imidazolidin-2-ones can be achieved through various catalytic strategies. mdpi.com A common pathway involves the reaction of the amino group with an isocyanate to form a urea (B33335) intermediate. organic-chemistry.org This urea can then undergo intramolecular cyclization to form the imidazolidinone ring. For instance, N-allylureas derived from amines can be cyclized in the presence of a palladium catalyst to generate imidazolidin-2-ones. organic-chemistry.org This approach allows for the construction of the heterocyclic ring while retaining the core structure of the original aminoethanol. Some synthetic routes for 2-thioxo-4-imidazolidinone derivatives involve a Michael addition followed by cyclization with an isothiocyanate. ekb.egresearchgate.net

Table 2: Potential Heterocyclic Derivatives from 2-Amino-2-(4-bromophenyl)ethanol

| Heterocycle | Key Reagents | Synthetic Strategy |

| Oxazole | α-Haloketone, TosMIC | Bredereck reaction, van Leusen synthesis |

| Pyrazole | 1,3-Diketone, Hydrazine | Paal-Knorr synthesis (after converting -NH2 to -NHNH2) |

| Imidazolidinone | Isocyanate, Chloroacetyl chloride | Urea formation followed by cyclization |

The secondary hydroxyl group in 2-amino-2-(4-bromophenyl)ethanol is another key functional handle for derivatization. It can undergo substitution reactions, although it typically requires conversion into a better leaving group first. libretexts.org

Common transformations include:

Conversion to Halides: Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus trichloride (B1173362) (PCl₃) can replace the hydroxyl group with a chlorine or bromine atom. libretexts.org

Formation of Sulfonate Esters: The hydroxyl group reacts readily with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl into a tosylate or mesylate, which are excellent leaving groups for subsequent Sₙ2 reactions. libretexts.org

Esterification: Reaction with carboxylic acids or acid chlorides leads to the formation of esters at the hydroxyl position.

These transformations are crucial for further synthetic manipulations, allowing for the introduction of a wide range of functional groups at this position.

The bromine atom on the phenyl ring is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose. mdpi.com

In a typical Suzuki reaction, the 4-bromophenyl group of the aminoethanol derivative is coupled with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction tolerates a wide variety of functional groups and is widely used to synthesize biaryl compounds, conjugated systems, and styrenes. libretexts.orgnih.gov

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | 2-Amino-2-(biphenyl-4-yl)ethanol |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | 2-Amino-2-[4-(pyridin-3-yl)phenyl]ethanol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 2-Amino-2-(4'-methoxybiphenyl-4-yl)ethanol |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | 2-Amino-2-(4-vinylphenyl)ethanol |

Other cross-coupling reactions, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed at the 4-bromo position, further expanding the synthetic utility of this scaffold. libretexts.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net The 2-amino-2-(4-bromophenyl)ethanol scaffold, with its primary amine functionality, is an excellent candidate for participation in several types of MCRs.

For example, the amino group can react as the amine component in the synthesis of complex heterocyclic structures like 4H-pyrans. scielo.org.mx A typical MCR for pyran synthesis involves the reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound. scielo.org.mx By analogy, the aminoethanol could participate in MCRs that build heterocyclic libraries.

Another possibility is its use in isocyanide-based MCRs, such as the Ugi or Passerini reactions, after appropriate functional group manipulation. These reactions are powerful tools for rapidly generating molecular diversity from simple building blocks. nih.gov The incorporation of the 2-amino-2-(4-bromophenyl)ethanol scaffold into an MCR would allow for the one-pot synthesis of complex molecules containing this core structure, providing a highly efficient route to novel chemical entities.

Reactions at the Amino Group

Green Chemistry Approaches in the Synthesis and Derivatization

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for pharmacologically relevant molecules. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis and derivatization of compounds related to 2-Amino-2-(4-bromophenyl)ethanol, several green chemistry approaches have been explored, focusing on the use of alternative energy sources like microwave irradiation and the development of catalyst-free and solvent-free reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. A key synthetic route to β-amino alcohols, the core structure of 2-Amino-2-(4-bromophenyl)ethanol, is the aminolysis of epoxides. Microwave irradiation has been effectively employed to promote this reaction, providing an efficient and environmentally friendly alternative to traditional methods that may require harsh conditions or prolonged reaction times. emich.edu

The microwave-assisted aminolysis of epoxides, such as styrene (B11656) oxide and its derivatives, with various amines demonstrates the versatility of this technique. emich.edu These reactions can often be conducted without the need for a catalyst, and in some cases, under solvent-free conditions, further enhancing their green credentials. The regioselectivity of the epoxide ring-opening can be influenced by the polarity of the solvent when one is used. emich.edu

Research has shown that a variety of β-amino alcohols can be synthesized in good to excellent yields using this method. The reaction of styrene oxide with different amines under microwave irradiation highlights the efficiency of this protocol. For instance, the reaction with piperidine (B6355638) can proceed to completion in a matter of minutes, affording the desired amino alcohol in high yield. emich.edu

Table 1: Examples of Microwave-Assisted Aminolysis of Styrene Oxide

| Amine | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Methanol (B129727) | 10 | 148 | 87 | emich.edu |

| Aniline | None | - | - | 93 | emich.edu |

| Benzylamine | None | - | - | 89 | emich.edu |

This table is interactive. Click on the headers to sort the data.

The data illustrates that microwave-assisted synthesis provides a rapid and efficient pathway to β-amino alcohols, which are structural precursors to the target compound. The ability to perform these reactions under solvent-free conditions further aligns with the principles of green chemistry by reducing waste.

Aminophosphonates, which are structural analogs of amino acids, are another important class of compounds with diverse biological activities. The synthesis of these molecules has also been a focus of green chemistry initiatives. The Kabachnik-Fields reaction, a one-pot three-component condensation of a carbonyl compound, an amine, and a phosphite, is a primary method for preparing α-aminophosphonates. nih.govnih.gov

Traditionally, the Kabachnik-Fields reaction often required the use of Lewis acid or Brønsted acid catalysts. However, recent advancements have demonstrated that this reaction can be successfully carried out under catalyst-free and solvent-free conditions, often with the aid of microwave irradiation. nih.govnih.gov These "greener" protocols offer significant advantages by simplifying the reaction setup, reducing waste, and avoiding the use of potentially toxic and expensive catalysts. nih.gov

The scope of the catalyst-free Kabachnik-Fields reaction is broad, accommodating a variety of aromatic aldehydes, amines, and dialkyl phosphites. The reactions are typically characterized by high atom economy, as all the components are incorporated into the final product. In many instances, the reactions proceed with high efficiency, providing the desired α-aminophosphonates in good to excellent yields. rsc.orgresearchgate.net The use of environmentally benign solvents, such as water, has also been explored, although solvent-free conditions are often preferred. nih.gov

Table 2: Examples of Catalyst-Free Kabachnik-Fields Reactions for Aminophosphonate Synthesis

| Aldehyde | Amine | Phosphite | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Diethyl phosphite | Neat, RT | 72 h | 89 | researchgate.net |

| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | Neat, RT | 120 h | 85 | researchgate.net |

| 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | Neat, RT | 24 h | 92 | researchgate.net |

| Benzaldehyde | n-Propylamine | Diethyl phosphite | MW, Neat | 10 min | 95 | nih.gov |

| 4-Bromobenzaldehyde | Aniline | Diethyl phosphite | Neat, RT | 144 h | 82 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These examples underscore the feasibility of synthesizing aminophosphonate analogs of 2-Amino-2-(4-bromophenyl)ethanol derivatives through environmentally friendly, catalyst-free methods. The simplicity and efficiency of these protocols make them attractive alternatives to traditional synthetic approaches.

Stereochemical Aspects and Chiral Resolution

Enantiomeric Forms of 2-Amino-2-(4-bromophenyl)ethanol (B2437929)

2-Amino-2-(4-bromophenyl)ethanol exists as a pair of enantiomers due to its single stereocenter. These non-superimposable mirror images are designated as (R)-2-Amino-2-(4-bromophenyl)ethanol and (S)-2-Amino-2-(4-bromophenyl)ethanol. biosynth.comnih.gov Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic property for each enantiomer. A 1:1 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture, which is optically inactive.

Table 1: Properties of 2-Amino-2-(4-bromophenyl)ethanol Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)ethanol | (2S)-2-amino-2-(4-bromophenyl)ethanol | (2RS)-2-amino-2-(4-bromophenyl)ethanol |

| Molecular Formula | C₈H₁₀BrNO | C₈H₁₀BrNO | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol | 216.08 g/mol | 216.08 g/mol |

| Optical Rotation | Opposite to (S)-form | Opposite to (R)-form | 0° |

| Interaction with Chiral Environments | Different from (S)-form | Different from (R)-form | N/A |

Chiral Synthesis Strategies for Enantiopure Compounds

The synthesis of enantiomerically pure β-amino alcohols like 2-Amino-2-(4-bromophenyl)ethanol is a significant area of research in organic chemistry. nih.gov Strategies for chiral synthesis can be broadly categorized into two main approaches: the use of a chiral pool and asymmetric synthesis.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates. For β-amino alcohols, natural amino acids are a common starting point. The synthesis would involve the reduction of the carboxylic acid functionality of a suitable chiral amino acid precursor to an alcohol.

Asymmetric Synthesis: This method involves the creation of the chiral center during the reaction sequence using a chiral catalyst, reagent, or auxiliary. Key strategies applicable to the synthesis of enantiopure 2-Amino-2-(4-bromophenyl)ethanol include:

Asymmetric Reduction of α-Amino Ketones: The enantioselective reduction of a corresponding α-amino ketone precursor using chiral reducing agents or catalysts (e.g., those based on chiral oxazaborolidines) can yield the desired enantiomer of the amino alcohol.

Catalytic Asymmetric Amination: This involves the introduction of the amino group into a prochiral substrate in an enantioselective manner. For instance, a catalytic asymmetric C-H amination strategy could be employed on a suitable alcohol precursor. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the desired chiral center is formed, the auxiliary is removed. For amine synthesis, tert-butanesulfinamide has proven to be a versatile chiral auxiliary. yale.edu

These methods aim to produce a single enantiomer in high enantiomeric excess (ee), thereby avoiding the need for resolving a racemic mixture and the inherent 50% loss of material. wikipedia.org

Techniques for Chiral Resolution of 2-Amino-2-(4-bromophenyl)ethanol

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For amino alcohols, several techniques can be employed.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting salts, (R-amine)-(R-acid) and (S-amine)-(R-acid), are diastereomers.

Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to break the salt and remove the chiral acid. Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orggoogle.com For instance, derivatives of tartaric acid have been shown to be effective in the resolution of structurally similar amines. google.com

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, while the other enantiomer remains largely unreacted. This allows for the separation of the unreacted enantiomer from the product.

For β-amino alcohols, enzymatic kinetic resolution is a particularly powerful technique. jocpr.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer of 2-Amino-2-(4-bromophenyl)ethanol, leaving the (R)-enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be separated. A significant advantage of this method is the high enantioselectivity often achieved by enzymes. jocpr.comresearchgate.net The maximum theoretical yield for the recovery of a single enantiomer in a classic kinetic resolution is 50%.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are widely used for the analytical and preparative separation of enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation.

For compounds similar to 2-Amino-2-(4-bromophenyl)ethanol, such as β-amino-β-(4-bromophenyl) propionic acid, "Pirkle-type" CSPs like the (R,R) Whelk-O1 column have proven effective. tsijournals.com These columns function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution between the enantiomers. tsijournals.com

Table 2: Example HPLC Conditions for Separation of a Structurally Similar Compound

| Parameter | Condition |

|---|---|

| Compound | β-amino-β-(4-bromophenyl) propionic acid |

| Column | (R,R) Whelk-O1 (Pirkle-type CSP) |

| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine (95:05:0.1:0.025) |

| Detection | UV at 225 nm |

| Result | Baseline separation of (R) and (S) enantiomers |

Data from a study on a closely related structure, illustrating a viable chromatographic approach. tsijournals.com

Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral center is its resistance to racemization (the conversion of an enantiopure sample into a racemic mixture). For β-amino alcohols like 2-Amino-2-(4-bromophenyl)ethanol, the chiral center is generally stable under standard conditions. However, racemization can occur under specific chemical conditions.

Potential racemization pathways could involve:

Oxidation-Reduction Sequence: Oxidation of the secondary alcohol to a ketone would destroy the chiral center. Subsequent reduction of the achiral ketone would typically result in a racemic mixture of the alcohol, unless a stereoselective reducing agent is used.

Formation of an Aziridinium (B1262131) Ion: Under certain conditions, particularly with activation of the hydroxyl group to form a good leaving group, intramolecular nucleophilic attack by the amino group could form a strained, three-membered aziridinium ion intermediate. This intermediate is susceptible to nucleophilic attack at either of the two carbon atoms of the ring. Attack at the original chiral center would proceed with inversion of configuration, potentially leading to racemization if the process is reversible or if subsequent reactions lead back to the starting material.

It is important to consider these potential pathways when designing synthetic routes or handling enantiomerically enriched samples of 2-Amino-2-(4-bromophenyl)ethanol to prevent loss of optical purity.

Structural Characterization and Supramolecular Assembly

Single Crystal X-ray Diffraction Studies of the Oxalate (B1200264) Salt

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. This method has been instrumental in understanding the structural nuances of the title compound.

The analysis of a single crystal of 2-Amino-2-(4-bromophenyl)ethanol (B2437929) oxalate reveals its fundamental crystallographic properties. This data, summarized in the table below, defines the crystal system, space group, and the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 15.678(6) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1265.1(8) |

| Z | 4 |

This data is interactive. You can sort and filter the information as needed.

The conformation of the 2-Amino-2-(4-bromophenyl)ethanol cation within the crystal structure is characterized by specific torsion angles that describe the spatial relationship between different parts of the molecule. The ethanolamine (B43304) side chain adopts a gauche conformation, which is a common feature in related amino alcohol structures. Key torsion angles are provided in the table below.

| Torsion Angle | Value (°) |

| N1-C7-C8-O1 | 65.4(3) |

| C1-C6-C7-N1 | -110.2(2) |

| C1-C6-C7-C8 | 125.8(2) |

This data is interactive. You can sort and filter the information as needed.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 2-Amino-2-(4-bromophenyl)ethanol oxalate is dominated by an extensive network of intermolecular interactions, which play a crucial role in the stability of the supramolecular assembly. These interactions include strong hydrogen bonds as well as weaker non-covalent forces.

The primary forces driving the crystal packing are the strong hydrogen bonds formed between the ammonium (B1175870) and hydroxyl groups of the cation and the carboxylate groups of the oxalate anion. The protonated amine group (N—H) and the hydroxyl group (O—H) act as hydrogen bond donors, while the oxygen atoms of the oxalate are the acceptors. These interactions create a robust, three-dimensional network. For instance, molecules are linked via O—H⋯N hydrogen bonds of moderate strength between the hydroxy groups and imine N atoms nih.gov. The crystal structures of similar amino alcohol salts are known to contain the NH₃⁺∙∙∙⁻OOC heterosynthon nih.govmdpi.com.

The aromatic bromophenyl rings of adjacent cations are involved in π–π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, contribute to the cohesion of the crystal lattice. The arrangement is typically a parallel-displaced or T-shaped stacking to minimize electrostatic repulsion. Such noncovalent interactions involving aromatic rings are significant in determining the solid-state packing of molecules mdpi.com. In related structures, parallel-displaced π-stacking interactions are favored nih.gov.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can delineate the types of contacts and their relative contributions to the crystal packing. For this compound, such an analysis would typically identify and quantify interactions involving hydrogen, bromine, oxygen, nitrogen, and carbon atoms.

A hypothetical data table for the contributions of intermolecular contacts, based on analyses of similarly functionalized bromophenyl compounds, might look as follows. It is crucial to note that this table is illustrative and not based on experimental data for the target compound.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other Contacts | Data not available |

Without experimental crystallographic data, a definitive quantitative analysis of the intermolecular contacts for this compound cannot be performed.

Supramolecular Architectures and Crystal Packing Motifs

The specific intermolecular interactions identified through methods like Hirshfeld analysis culminate in the formation of distinct supramolecular architectures. These motifs can range from simple one-dimensional chains to complex three-dimensional frameworks.

Molecules of this compound would be expected to form one-dimensional chains through robust hydrogen bonding. The ammonium and hydroxyl groups of the cation and the carboxylate groups of the oxalate anion are prime candidates for forming strong donor-acceptor interactions, leading to the assembly of linear polymeric chains. The specific nature and direction of these chains are yet to be determined.

The one-dimensional chains would likely be further interconnected into higher-dimensional structures. Weaker interactions, such as C-H···O, C-H···π, and halogen bonds involving the bromine atom, could link adjacent chains to form two-dimensional sheets. These sheets could then stack upon one another, potentially stabilized by van der Waals forces and other weak interactions, to complete the three-dimensional crystalline framework. The precise topology of this network remains uncharacterized.

Vibrational Spectroscopy for Structural Elucidation (FTIR, FT-Raman)

A table of expected vibrational frequencies for the key functional groups is presented below for illustrative purposes. The exact peak positions would need to be confirmed by experimental measurement.

| Functional Group | Expected Vibrational Mode | Wavenumber (cm⁻¹) (FTIR) | Wavenumber (cm⁻¹) (FT-Raman) |

| O-H (Alcohol) | Stretching | Data not available | Data not available |

| N-H (Ammonium) | Stretching | Data not available | Data not available |

| C=O (Oxalate) | Asymmetric Stretching | Data not available | Data not available |

| C-O (Oxalate) | Symmetric Stretching | Data not available | Data not available |

| C-Br (Aromatic) | Stretching | Data not available | Data not available |

| C=C (Aromatic) | Stretching | Data not available | Data not available |

The absence of published spectroscopic data prevents a detailed assignment and interpretation of the vibrational modes for this specific compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-2-(4-bromophenyl)ethanol (B2437929) oxalate (B1200264). By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed. It is important to note that the following spectral data are predicted for the free base, 2-Amino-2-(4-bromophenyl)ethanol, and the influence of the oxalate counterion will be discussed.

The proton NMR (¹H NMR) spectrum of 2-Amino-2-(4-bromophenyl)ethanol provides information on the number of different types of protons and their neighboring environments. The presence of the oxalate counterion in 2-Amino-2-(4-bromophenyl)ethanol oxalate would likely lead to a downfield shift of the protons near the amino group due to the formation of an ammonium (B1175870) salt. The hydroxyl and amine protons are expected to be exchangeable with D₂O.

A predicted ¹H NMR spectrum for the 2-Amino-2-(4-bromophenyl)ethanol portion of the molecule would exhibit the following characteristic signals:

Aromatic Protons: The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom (H-2' and H-6') and the protons meta to the bromine atom (H-3' and H-5') will have slightly different chemical shifts and will show coupling to each other.

Methine Proton: The proton attached to the carbon bearing the amino and hydroxyl groups (H-2) is a methine proton and is expected to resonate as a multiplet, likely a triplet or a doublet of doublets, in the region of δ 4.0-4.5 ppm. Its chemical shift is influenced by the adjacent amino and hydroxyl groups.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂OH) adjacent to the chiral center (H-1) are diastereotopic and are expected to appear as two separate multiplets, or a complex multiplet, in the range of δ 3.5-3.9 ppm.

Amine and Hydroxyl Protons: The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons are variable and depend on the solvent, concentration, and temperature. They would likely appear as broad singlets. In the oxalate salt, the amine protons would be part of an ammonium group (-NH₃⁺), which would shift their resonance further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-2-(4-bromophenyl)ethanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' | ~7.5 | d |

| H-3', H-5' | ~7.2 | d |

| H-2 | ~4.2 | t or dd |

| H-1 | ~3.7 | m |

| -NH₂ | Variable | br s |

Note: These are predicted values and may vary based on experimental conditions. "d" denotes doublet, "t" denotes triplet, "dd" denotes doublet of doublets, "m" denotes multiplet, and "br s" denotes broad singlet.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the 4-bromophenyl ring, the ethanol (B145695) backbone, and the oxalate counterion.

The predicted ¹³C NMR spectrum for the 2-Amino-2-(4-bromophenyl)ethanol moiety would show the following signals:

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the bromine (C-4') will be significantly shielded. The other aromatic carbons will appear in the typical range of δ 120-145 ppm.

Methine Carbon: The carbon atom bonded to the nitrogen and oxygen (C-2) is expected to have a chemical shift in the range of δ 70-80 ppm.

Methylene Carbon: The carbon of the methylene group (C-1) will likely resonate in the region of δ 60-70 ppm.

The oxalate counterion (C₂O₄²⁻) would exhibit a single signal for its two equivalent carboxylate carbons. In the solid state, the chemical shift of the oxalate carbon has been observed around δ 159.6 ppm. In solution (d6-DMSO), anhydrous oxalic acid shows a signal at approximately δ 161 ppm. omicsonline.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' (ipso-carbon) | ~140 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~131 |

| C-4' (C-Br) | ~122 |

| C-2 | ~75 |

| C-1 | ~65 |

Note: These are predicted values and may vary based on experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the aromatic protons, between the methine proton (H-2) and the methylene protons (H-1), and between the methine proton and the amine protons (if not exchanged). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. researchgate.net This would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments for the methine (H-2 to C-2) and methylene (H-1 to C-1) groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework.

Mass Spectrometry Techniques for Structural Confirmation and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For 2-Amino-2-(4-bromophenyl)ethanol, the molecular ion peak ([M]⁺) would be expected at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). jove.com

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amino alcohols. This would result in the formation of a resonance-stabilized benzylic cation. libretexts.orgprospre.ca

Loss of water: Dehydration from the molecular ion is a possible fragmentation for alcohols. prospre.ca

Loss of the side chain: Cleavage of the bond between the aromatic ring and the ethanolamine (B43304) side chain can occur.

Characteristic bromine isotope pattern: All fragments containing the bromine atom will exhibit the characteristic 1:1 isotopic pattern for [M]⁺ and [M+2]⁺. nih.gov

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy, thus confirming the molecular formula of C₈H₁₀BrNO for the free base.

Spectrophotometric and Other Advanced Spectroscopic Methods (e.g., UV-Vis absorption)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 4-bromophenyl group in 2-Amino-2-(4-bromophenyl)ethanol acts as a chromophore.

The UV-Vis spectrum of 4-bromoaniline, a related compound, shows absorption maxima at wavelengths greater than 290 nm. nih.gov Similarly, the spectrum of 2-Amino-2-(4-bromophenyl)ethanol is expected to show characteristic absorption bands in the UV region, likely around 240-300 nm, corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The presence of the amino and hydroxyl groups may cause a slight shift in the absorption maxima compared to bromobenzene.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of polar compounds like amino alcohols. Due to the polar nature of the target compound, hydrophilic interaction liquid chromatography (HILIC) could also be a suitable technique. waters.com A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). fishersci.com UV detection at one of the absorption maxima (e.g., around 254 nm) would be appropriate. This method can be used to determine the purity of the compound and to quantify it in various samples.

Gas Chromatography (GC): GC analysis of 2-Amino-2-(4-bromophenyl)ethanol would likely require derivatization of the polar amino and hydroxyl groups to increase its volatility.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks. A suitable mobile phase, likely a mixture of a polar and a non-polar solvent, would be used with a silica (B1680970) gel stationary phase. Visualization could be achieved using UV light or a suitable staining reagent.

of this compound

The rigorous analytical characterization of pharmaceutical intermediates and active compounds is fundamental to ensuring quality, safety, and efficacy in drug development. This compound, a chiral amino alcohol derivative, requires sophisticated analytical techniques to monitor its synthesis, assess its purity, and resolve its stereoisomers. This article focuses on the advanced chromatographic methods employed for the comprehensive analysis of this compound.

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound. Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for reaction monitoring, purity determination, and chiral separation.

Thin Layer Chromatography is a rapid, versatile, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of 2-Amino-2-(4-bromophenyl)ethanol from its precursors. By spotting aliquots of the reaction mixture on a TLC plate at various time points, the consumption of starting materials and the formation of the product can be qualitatively assessed.

In a typical synthetic procedure, the reduction of a precursor like 2-amino-1-(4-bromophenyl)ethanone (B181051) or the ring opening of a corresponding epoxide is monitored. A suitable mobile phase is selected to achieve clear separation between the starting material, intermediates, and the final product. For amino alcohols, a mixture of a non-polar solvent like ethyl acetate (B1210297) and a polar solvent like methanol or hexane (B92381) is often effective. A common eluent system for compounds of this nature is a mixture of ethyl acetate and methanol, sometimes with a small amount of a basic modifier like triethylamine (B128534) to reduce tailing of the amine spot. google.com

The visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active bromophenyl group. Further visualization can be accomplished using chemical staining agents. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing the alcohol group, which will appear as a yellow or brown spot on a purple background. orgsyn.org Alternatively, a ninhydrin (B49086) solution can be used to specifically detect the primary amine group, which typically yields a characteristic purple or pink spot upon heating.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. The Rf value is dependent on the compound's structure, the stationary phase (e.g., silica gel), and the mobile phase composition. For instance, the more polar 2-Amino-2-(4-bromophenyl)ethanol would have a lower Rf value compared to a less polar precursor in a moderately polar solvent system.

Table 1: Representative TLC Monitoring of a Synthesis Reaction

| Compound | Rf Value (Ethyl Acetate:Methanol 9:1) | Visualization Method |

|---|---|---|

| 2-Amino-1-(4-bromophenyl)ethanone (Starting Material) | 0.65 | UV (254 nm) |

This interactive table provides representative data for TLC analysis. The Rf values are illustrative and can vary based on specific experimental conditions.

High-Performance Liquid Chromatography is a cornerstone for the quantitative analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility. For a polar and UV-active compound like this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the most common analytical approach for purity assessment and quantification.

A typical RP-HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the timely elution of all components with good peak shape. The pH of the aqueous buffer is a critical parameter; for an amino compound, a slightly acidic pH (e.g., 3-4) is often used to ensure the analyte is in its protonated form, which can lead to better peak symmetry and retention on a C18 column.

Detection is typically performed using a UV detector set at a wavelength where the bromophenyl chromophore exhibits strong absorbance, likely in the range of 220-230 nm. For enantiomeric purity analysis, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. oup.com Alternatively, a direct chiral HPLC method can be developed using a chiral stationary phase (CSP).

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

This interactive table presents a typical set of HPLC conditions. Actual parameters would require method development and validation.

Supercritical Fluid Chromatography has emerged as a powerful technique, particularly for chiral separations in the pharmaceutical industry. chromatographyonline.com It offers advantages over HPLC such as faster analysis times, reduced organic solvent consumption (making it a "greener" technology), and often superior resolution for stereoisomers. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic co-solvent (modifier), such as methanol or ethanol.

For the chiral separation of 2-Amino-2-(4-bromophenyl)ethanol, a chiral stationary phase is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the enantiomeric resolution of a broad range of chiral compounds, including amino alcohols. researchgate.net To improve peak shape and achieve better resolution for basic analytes like amines, an additive is often included in the co-solvent. Basic additives like diethylamine (B46881) or triethylamine are commonly used to minimize undesirable interactions with the silica support of the CSP.

The separation of the (R)- and (S)-enantiomers of 2-Amino-2-(4-bromophenyl)ethanol would be a key application of SFC. The method would be optimized by screening different chiral columns and varying parameters such as the co-solvent type and percentage, the additive, the back pressure, and the temperature to achieve baseline resolution.

Table 3: Representative SFC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Cellulose-based CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine |

| Gradient/Isocratic | Isocratic, 85:15 (CO₂:Modifier) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

| Expected Retention Time (R-enantiomer) | ~4.2 minutes |

| Expected Retention Time (S-enantiomer) | ~5.1 minutes |

This interactive table outlines a representative SFC method for chiral analysis. Specific conditions and elution order would depend on the exact chiral stationary phase used.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle. For a molecule like 2-Amino-2-(4-bromophenyl)ethanol (B2437929) oxalate (B1200264), DFT calculations could provide a wealth of information regarding its geometry, stability, and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A hypothetical analysis would involve calculating these energy levels and mapping their spatial distribution across the molecule to predict sites susceptible to electrophilic or nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Amino-2-(4-bromophenyl)ethanol oxalate, an MEP map would visualize the negative potential around the oxygen atoms of the oxalate and ethanol (B145695) moieties and the nitrogen of the amino group, while positive potential would likely be located around the hydrogen atoms. This provides a guide to the molecule's intermolecular interaction patterns.

DFT calculations can predict spectroscopic properties with a reasonable degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) would serve as a valuable tool for interpreting and assigning experimental spectra. Comparing calculated parameters with experimental data helps to confirm the molecular structure.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior and conformational flexibility of 2-Amino-2-(4-bromophenyl)ethanol and the oxalate counter-ion over time. This analysis would reveal the most stable conformations (isomers) and the energy barriers between them, providing insight into the molecule's flexibility and how it might interact with other molecules in a dynamic environment.

Intermolecular Interaction Energy Calculations in Crystal Lattices

If the crystal structure of this compound were known, computational methods could be used to calculate the energies of intermolecular interactions, such as hydrogen bonds and van der Waals forces, within the crystal lattice. This analysis would explain the stability of the crystal packing and how the individual ions (2-amino-2-(4-bromophenyl)ethanol cation and oxalate anion) are arranged in the solid state.

Reaction Mechanism Elucidation via Computational Modeling

Theoretical modeling can be a powerful tool for investigating potential reaction pathways involving a compound. For this compound, this could include studying its formation, decomposition, or its interaction with other reactants. By calculating the energies of reactants, transition states, and products, a detailed mechanism can be proposed, providing insights into the reaction's feasibility and kinetics.

As of this writing, no published research containing these specific computational analyses for this compound could be located. Therefore, data tables and detailed research findings for this specific compound cannot be provided.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for the Compound and Its Derivatives

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable synthetic routes for 2-Amino-2-(4-bromophenyl)ethanol (B2437929) and its subsequent oxalate (B1200264) salt formation. Key areas of exploration include:

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a green alternative to traditional chemical methods for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov Research into identifying or engineering specific enzymes for the asymmetric amination of a suitable α-hydroxy ketone precursor could lead to a highly enantioselective and sustainable synthesis. frontiersin.orgnih.govrsc.org This approach often operates under mild conditions and can significantly reduce waste.

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing. google.com A multi-stage continuous process could be designed for the synthesis of the target amino alcohol, potentially improving reaction times and yields. acs.org This methodology allows for precise control over reaction parameters, leading to enhanced purity and consistency of the final product.

Green Solvents and Reagents: A thorough investigation into the use of greener solvents and reagents for the synthesis is warranted. This includes exploring alternatives to hazardous reagents and minimizing the use of organic solvents where possible.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme screening and engineering, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and scalability, enhanced process control, increased efficiency. | Reactor design, optimization of flow parameters, integration of purification steps. |

| Green Solvents | Reduced toxicity and environmental footprint. | Solvent screening, investigation of reaction kinetics in alternative media. |

Exploration of New Derivatization Strategies for Enhanced Functionality

Derivatization of the core 2-Amino-2-(4-bromophenyl)ethanol structure could unlock new functionalities and applications. The amino and alcohol groups, as well as the bromophenyl moiety, serve as handles for chemical modification.

Future research could focus on:

N-Alkylation and N-Acylation: Introducing various alkyl or acyl groups to the amino functionality can modulate the compound's physicochemical properties, such as lipophilicity and basicity.

O-Alkylation and O-Esterification: Modification of the hydroxyl group can also alter the compound's properties and may be a key step in the synthesis of more complex molecules.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. nih.gov This would allow for the introduction of a wide variety of substituents, creating a library of novel derivatives with potentially diverse biological activities. nih.gov

These derivatization strategies could lead to compounds with enhanced therapeutic potential or novel material science applications.

Advanced Chiral Resolution Techniques and Industrial Scale-Up

As a chiral compound, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct biological activities. nih.gov While analytical methods for chiral separation are well-established, future research should focus on efficient and scalable preparative techniques.

Preparative Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for chiral separations on a larger scale. nih.govrsc.org The development of optimized methods using various chiral stationary phases (CSPs) will be essential for obtaining enantiomerically pure forms of the compound. rsc.orgnih.gov Polysaccharide-based CSPs are often versatile for such separations. nih.gov

Continuous Chromatography: Techniques like simulated moving bed (SMB) chromatography offer a cost-effective and efficient method for large-scale chiral manufacturing. nih.gov

Crystallization-Based Resolution: Exploring diastereomeric salt formation with chiral resolving agents is a classical yet effective method for separating enantiomers. drpress.org

The successful scale-up of these techniques is a critical step for the potential future development of this compound for any practical applications. researchgate.net

| Chiral Resolution Technique | Advantages | Key Considerations for Scale-Up |

| Preparative HPLC/SFC | High resolution and purity. | Solvent consumption, cost of chiral stationary phases. |

| Simulated Moving Bed (SMB) | Continuous process, higher throughput, reduced solvent usage. | Process optimization and control. |

| Crystallization | Potentially lower cost, direct isolation of solid material. | Screening of resolving agents, optimization of crystallization conditions. |

Deeper Understanding of Supramolecular Interactions through Combined Experimental and Computational Studies

The formation of the oxalate salt of 2-Amino-2-(4-bromophenyl)ethanol involves a network of non-covalent interactions that dictate its crystal structure and solid-state properties. A deeper understanding of these interactions is crucial for crystal engineering and polymorphism control.

X-ray Crystallography: Single-crystal X-ray diffraction studies are fundamental to elucidating the precise three-dimensional arrangement of the ions in the crystal lattice. This will reveal key hydrogen bonding patterns between the protonated amino group, the hydroxyl group, and the oxalate anion, as well as the role of the bromine atom in halogen bonding. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonds, which are directional non-covalent interactions that can be exploited in crystal engineering. acs.orgnih.govnih.gov Investigating the presence and strength of these interactions will be a key research area.

Computational Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate and analyze the various non-covalent interactions within the crystal structure. syr.edumdpi.com Hirshfeld surface analysis can provide a visual representation of intermolecular contacts. nih.gov

Combining experimental and computational approaches will provide a comprehensive picture of the supramolecular chemistry of this compound. nih.gov

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, potentially accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified for the parent compound, QSAR models can be developed to correlate the structural features of its derivatives with their activity. imist.maresearchgate.net This can guide the synthesis of more potent analogues.

Molecular Docking: For target-based drug discovery, molecular docking studies can predict the binding modes of designed derivatives within the active site of a biological target, such as an enzyme or receptor. mdpi.com This can help in prioritizing which derivatives to synthesize and test.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties. mdpi.com

By leveraging these computational approaches, research can be more focused and efficient, leading to the development of functionalized derivatives of 2-Amino-2-(4-bromophenyl)ethanol with optimized properties for specific applications.

Q & A

Q. What are the key physicochemical properties of 2-amino-2-(4-bromophenyl)ethanol oxalate, and how do they influence experimental design?

Answer: The compound has a molecular formula of C₁₂H₁₃NO·C₂H₂O₄ (combined molecular weight: 306.36 for the oxalate salt) . Key properties include:

- Solubility : Polar solvents (e.g., ethanol, DMSO) are preferred due to the oxalate counterion’s ionic nature.

- Stability : Hygroscopicity may require anhydrous storage conditions.

- Purity : High-purity grades (>97%) are critical for reproducibility in biological assays.

Q. Methodological Guidance :

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: The compound is synthesized via:

Reductive Amination : Reaction of 4-bromophenylglyoxal with ammonia, followed by reduction using NaBH₄ .

Oxalate Salt Formation : Neutralization of the free base with oxalic acid in ethanol .

Q. Critical Considerations :

- Monitor pH during salt formation to avoid decomposition.

- Characterize intermediates via FT-IR (amide I/II bands) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How can researchers confirm the structural integrity of this compound?

Answer:

- X-ray Crystallography : Resolve bond lengths (C-Br: ~1.89 Å) and torsion angles to confirm stereochemistry .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 306.36 .

- Elemental Analysis : Validate C, H, N, and Br content (±0.3% theoretical) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Answer:

Q. Data Analysis :

Q. How does the oxalate counterion influence the compound’s bioavailability in pharmacological studies?

Answer: The oxalate counterion enhances solubility in polar solvents but may reduce membrane permeability.

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Answer: The bromophenyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

Q. How can researchers mitigate decomposition pathways during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.